molecular formula C30H38N2O6 B6343849 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene CAS No. 1011714-83-2

4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene

Cat. No. B6343849
CAS RN: 1011714-83-2
M. Wt: 522.6 g/mol
InChI Key: ZKVZWOFJEDEZFP-UHFFFAOYSA-N
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Description

4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene, also known as 4,4'-bis(hexyloxycarbonyl)azobenzene, is a light-sensitive molecule that has been used in a variety of scientific fields, including organic synthesis, photochemistry, and materials science. It is a useful compound for the synthesis of a variety of organic molecules and has been used in the development of light-sensitive materials. Its light-sensitive properties make it ideal for use in a variety of laboratory experiments, such as the synthesis of complex molecules, the study of photochemistry, and the development of light-sensitive materials.

Scientific Research Applications

Liquid Crystal Elastomers (LCEs) and 4D Printing

4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene: serves as a precursor for liquid crystal elastomers (LCEs). LCEs are materials capable of reversible changes in shape, making them ideal for applications in 4D printing. These structures can be direct-write printed into three-dimensional shapes that exhibit dynamic responses to external stimuli, such as temperature or light .

Photo-Responsive Materials

The azobenzene moiety within this compound makes it an excellent candidate for photo-responsive materials. Researchers have explored its use in various applications:

Mechanism of Action

Target of Action

This compound is often used in the synthesis of liquid-crystalline elastomers , suggesting that its targets could be related to the formation and modulation of these materials.

Mode of Action

Given its structure and use in the synthesis of liquid-crystalline elastomers , it can be inferred that it may interact with its targets through covalent bonding, leading to the formation of complex structures.

Biochemical Pathways

Considering its use in the synthesis of liquid-crystalline elastomers , it may be involved in the pathways related to the formation and modulation of these materials.

Result of Action

Its use in the synthesis of liquid-crystalline elastomers suggests that it contributes to the formation of these complex materials .

Action Environment

The action of 4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene can be influenced by various environmental factors. For instance, temperature changes can affect the phase transitions in liquid-crystalline elastomers .

properties

IUPAC Name

6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O6/c1-3-29(33)37-23-11-7-5-9-21-35-27-17-13-25(14-18-27)31-32-26-15-19-28(20-16-26)36-22-10-6-8-12-24-38-30(34)4-2/h3-4,13-20H,1-2,5-12,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVZWOFJEDEZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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